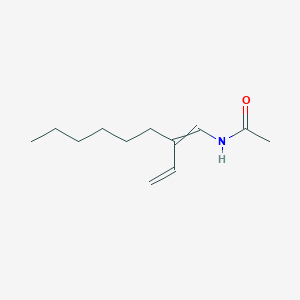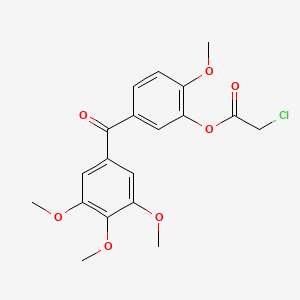
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is a complex organic compound with the molecular formula C19H19ClO7 and a molecular weight of 394.8 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted acetic acid esterified with a phenyl ring that is further substituted with methoxy and trimethoxybenzoyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester typically involves the esterification of chloroacetic acid with a phenol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction temperature and pressure are carefully controlled to ensure the efficient conversion of reactants to the desired ester.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methoxyacetic acid: A derivative of acetic acid with a methoxy group, used in various chemical applications.
2-Methoxyphenylacetic acid: Another ester with a methoxy group, used in organic synthesis.
Uniqueness
Acetic acid, chloro-, 2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups and a chloro-substituted acetic acid ester makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
874812-62-1 |
|---|---|
Fórmula molecular |
C19H19ClO7 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
[2-methoxy-5-(3,4,5-trimethoxybenzoyl)phenyl] 2-chloroacetate |
InChI |
InChI=1S/C19H19ClO7/c1-23-13-6-5-11(7-14(13)27-17(21)10-20)18(22)12-8-15(24-2)19(26-4)16(9-12)25-3/h5-9H,10H2,1-4H3 |
Clave InChI |
VLJJXANATXDRIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)
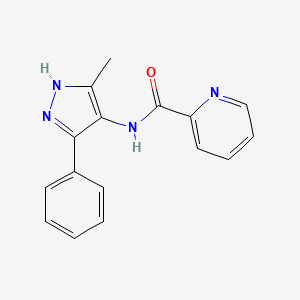
![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)

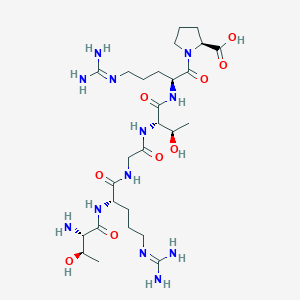
![5-chloro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12591164.png)
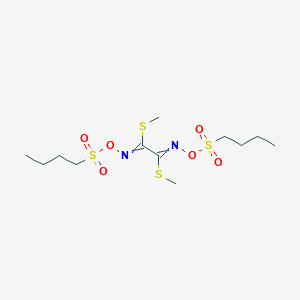
![Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12591193.png)
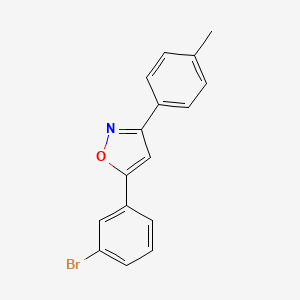
![3-[(4-Methoxyphenyl)imino]-2,2,4,4-tetramethylcyclobutan-1-one](/img/structure/B12591209.png)
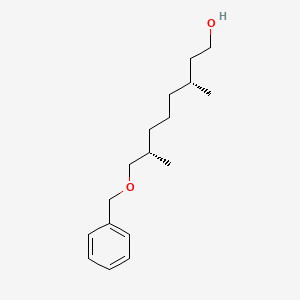

![3-(Dodecyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12591229.png)
